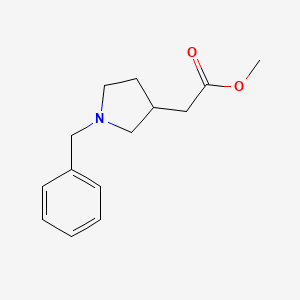
Methyl 2-(1-benzylpyrrolidin-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(1-benzylpyrrolidin-3-yl)acetate is an organic compound with the molecular formula C14H19NO2 and a molecular weight of 233.31 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a benzyl group attached to the nitrogen atom. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-benzylpyrrolidin-3-yl)acetate typically involves the reaction of N-benzylpyrrolidin-3-one with methyl diethylphosphonoacetate in the presence of a base such as sodium hydride (NaH) in tetrahydrofuran (THF) solvent . The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the carbonyl group of the ester, followed by esterification to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Additionally, industrial production would likely incorporate continuous flow reactors and automated systems to ensure consistent and efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-benzylpyrrolidin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(1-benzylpyrrolidin-3-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial products.
Mechanism of Action
The mechanism of action of Methyl 2-(1-benzylpyrrolidin-3-yl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyl group and pyrrolidine ring can facilitate binding to hydrophobic pockets in proteins, while the ester group may undergo hydrolysis to release active metabolites.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(1-phenylpyrrolidin-3-yl)acetate
- Methyl 2-(1-benzylpiperidin-3-yl)acetate
- Methyl 2-(1-benzylpyrrolidin-2-yl)acetate
Uniqueness
Methyl 2-(1-benzylpyrrolidin-3-yl)acetate is unique due to its specific substitution pattern on the pyrrolidine ring, which can influence its reactivity and binding properties. The presence of the benzyl group attached to the nitrogen atom distinguishes it from other similar compounds, potentially leading to different biological activities and chemical behaviors.
Properties
IUPAC Name |
methyl 2-(1-benzylpyrrolidin-3-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-17-14(16)9-13-7-8-15(11-13)10-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQIUMJBKYPSLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCN(C1)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40401592 |
Source


|
| Record name | Methyl 2-(1-benzylpyrrolidin-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95274-12-7 |
Source


|
| Record name | Methyl 2-(1-benzylpyrrolidin-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-methyl}cyclohexanecarboxylic acid](/img/structure/B1308421.png)
![1-[1-(4-Chlorophenyl)cyclopropyl]methanamine](/img/structure/B1308423.png)
![5-{[Cyclohexyl(methyl)amino]sulfonyl}-3-methyl-1-benzofuran-2-carboxylic acid](/img/structure/B1308426.png)
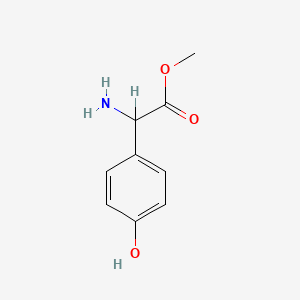
![5-[(Dibutylamino)methyl]-2-furohydrazide](/img/structure/B1308432.png)
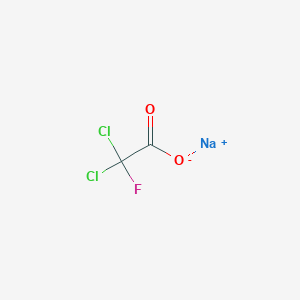
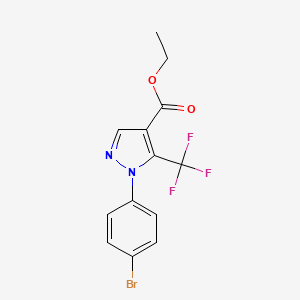

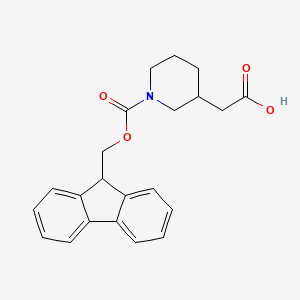

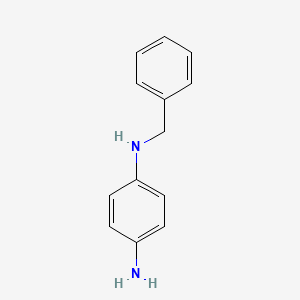
![4-Hydrazinylidene-6-phenyl-N-[3-(trifluoromethyl)phenyl]-1,5,6,7-tetrahydroindazol-3-amine](/img/structure/B1308455.png)
![Benzenamine, 4-methoxy-N-[1-(methylthio)-2-nitroethenyl]-](/img/structure/B1308457.png)
![1-[1-(3,4-Dichloro-phenyl)-ethyl]-piperazine](/img/structure/B1308468.png)
